BENZO(a)PYRENE, 3-METHOXY-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

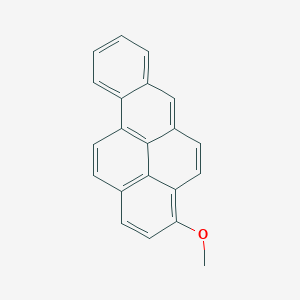

BENZO(a)PYRENE, 3-METHOXY-, also known as BENZO(a)PYRENE, 3-METHOXY-, is a useful research compound. Its molecular formula is C21H14O and its molecular weight is 282.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality BENZO(a)PYRENE, 3-METHOXY- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZO(a)PYRENE, 3-METHOXY- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzo(a)pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties, particularly in breast cancer. The compound 3-methoxybenzo(a)pyrene (3-MeO-BaP) is a methoxy derivative of BaP, and its biological activity is of significant interest due to its potential implications in toxicology and environmental health.

- Molecular Formula : C17H12O

- Molecular Weight : 252.31 g/mol

- Log P : 6.0

Metabolism and Bioactivation

BaP undergoes metabolic activation to form reactive intermediates, primarily through cytochrome P450 enzymes. These metabolites can bind to DNA, leading to mutations and cancer. The primary metabolic pathway involves the conversion of BaP to 3-hydroxybenzo(a)pyrene (3-OH-BaP), which has been shown to be responsible for the developmental toxicity associated with BaP exposure .

- Dioxin Response Element Activation :

- Reactive Oxygen Species (ROS) Generation :

Table 1: Summary of Key Biological Activities of 3-Methoxybenzo(a)pyrene

Case Studies

-

Zebrafish Model Study :

- A study exposed zebrafish embryos to varying concentrations of BaP. Results indicated significant reductions in cerebrovascular density at higher concentrations (5 nM and 50 nM), with upregulation of aryl hydrocarbon receptor (AhR) signaling pathways and downregulation of genes essential for vascular development .

-

Human Mammary Epithelial Cells :

- Research demonstrated that treatment with BaP-quinones led to enhanced cell proliferation in MCF-10A cells through ROS-mediated activation of EGFR pathways. This was evidenced by increased phosphorylation of downstream signaling molecules, suggesting that oxidative stress plays a critical role in mediating these effects .

Environmental Implications

The degradation of BaP in contaminated environments has also been studied. Specific microbial strains have shown the ability to anaerobically degrade BaP, converting it into less toxic metabolites. This process highlights potential bioremediation strategies for PAH-contaminated sites .

Propriétés

IUPAC Name |

3-methoxybenzo[a]pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c1-22-19-11-8-13-6-9-17-16-5-3-2-4-14(16)12-15-7-10-18(19)20(13)21(15)17/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMDKKLTTOBGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212382 |

Source

|

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-68-7 |

Source

|

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.